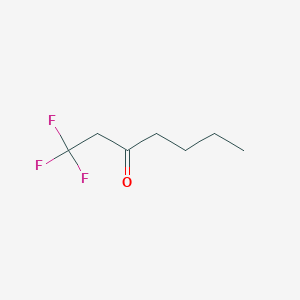

1,1,1-Trifluoro-3-heptanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11F3O |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

1,1,1-trifluoroheptan-3-one |

InChI |

InChI=1S/C7H11F3O/c1-2-3-4-6(11)5-7(8,9)10/h2-5H2,1H3 |

InChI Key |

YMFPDHRTDDCTME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1,1 Trifluoro 3 Heptanone and Its Precursors

Strategies for Carbon-Carbon Bond Formation Leading to 1,1,1-Trifluoro-3-heptanone Scaffolds

The creation of the carbon framework of this compound relies on strategic carbon-carbon bond-forming reactions. numberanalytics.com These methods are fundamental in constructing the heptanone backbone and introducing the trifluoromethyl group.

Palladium-Catalyzed Cross-Coupling Approaches to Fluorinated Ketones

Palladium-catalyzed cross-coupling reactions are powerful tools for synthesizing trifluoromethyl ketones. oup.comresearchgate.net One notable approach involves the reaction of aryl trifluoroacetates with organoboron compounds. oup.comresearchgate.net This method provides moderate to excellent yields under mild conditions. oup.comresearchgate.net The catalytic cycle is understood to proceed through several key steps:

Oxidative Addition: A Pd(0) complex undergoes oxidative addition with the phenyl trifluoroacetate (B77799) to form an acyl(phenoxo)palladium(II) intermediate. oup.com

Transmetalation: The intermediate then reacts with an organoboron compound. oup.com

Reductive Elimination: The final step is the reductive elimination of the trifluoromethyl ketone product. oup.com

Catalysts for this process can be pre-formed Pd(0) complexes or generated in situ from palladium acetate (B1210297) and a phosphine (B1218219) ligand like tributylphosphine. oup.com This methodology is applicable to a wide range of organoboronic acids, allowing for the synthesis of various aryl trifluoromethyl ketones. oup.com

Another palladium-catalyzed method is the carbonylative coupling of aryl iodides with a (trifluoromethyl)copper reagent. rsc.org This procedure is efficient for producing a variety of aryl trifluoromethyl ketones in good to excellent yields with high functional-group compatibility under mild conditions. rsc.org Mechanistic studies suggest that the catalytic cycle involves the transmetalation of an acylpalladium intermediate with the (trifluoromethyl)copper reagent. rsc.org

Enolate Chemistry and Alkylation Routes to the Heptanone Framework

Enolate chemistry provides a classic yet effective route to the heptanone framework. The formation of ketone enolates, followed by alkylation, is a fundamental strategy for constructing carbon-carbon bonds. While direct literature on the enolate alkylation for this compound is not abundant, the principles of enolate chemistry are well-established. For instance, the generation of an enolate from a suitable precursor, such as a derivative of 3-heptanone (B90015), followed by reaction with a trifluoromethylating agent, could theoretically yield the desired product.

Recent advancements have explored the electrochemical synthesis of fluorinated ketones from enol acetates and sodium perfluoroalkyl sulfinates. organic-chemistry.orgresearchgate.net This method generates perfluoroalkyl radicals that add to the enol acetates, leading to the formation of fluorinated ketones. organic-chemistry.org The use of enol acetates is advantageous due to their stability in aqueous media, which facilitates the electrolysis process. organic-chemistry.org

Nucleophilic Trifluoromethylation of Esters and Carboxylic Acids

Nucleophilic trifluoromethylation of esters and carboxylic acids is a direct and widely used method for synthesizing trifluoromethyl ketones. acs.orgnih.govsemanticscholar.org A common reagent for this transformation is (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3), often referred to as the Ruppert-Prakash reagent. acs.orgnih.govsemanticscholar.org

A universal procedure catalyzed by cesium fluoride (B91410) (CsF) has been developed for the trifluoromethylation of carboxylic esters. acs.orgnih.gov At room temperature, catalytic amounts of CsF initiate the reaction between the ester and TMS-CF3 to form silyl (B83357) ether intermediates, which upon hydrolysis, yield the corresponding trifluoromethyl ketones in excellent yields. acs.orgnih.gov

Another effective system for the nucleophilic trifluoromethylation of methyl esters utilizes fluoroform (HCF3) in combination with potassium hexamethyldisilazide (KHMDS) in triglyme (B29127) at low temperatures. beilstein-journals.org This method has proven effective for a range of aromatic, aliphatic, and conjugated methyl esters, providing good to high yields of the desired trifluoromethyl ketones. beilstein-journals.org

The direct O-trifluoromethylation of carboxylic acids has also been achieved through the formation and activation of acyloxy(phenyl)trifluoromethyl-λ³-iodanes. researchgate.net This method allows for the synthesis of trifluoromethyl carboxylic esters, which can be valuable precursors. researchgate.net

Catalytic Pathways in the Preparation of this compound

Catalysis plays a crucial role in developing efficient and selective methods for the synthesis of this compound, particularly in achieving stereocontrol.

Enantioselective and Diastereoselective Catalysis in Ketone Synthesis

The development of enantioselective and diastereoselective catalytic methods is paramount for synthesizing chiral fluorinated ketones. While specific examples for this compound are not extensively documented, general strategies for asymmetric ketone synthesis are applicable.

Palladium-catalyzed asymmetric allylation has been developed for the synthesis of chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones. acs.org This method overcomes the challenge of detrifluoroacetylation and allows for the rapid construction of a library of chiral trifluoromethyl ketones from simple substrates in good yields and with high enantioselectivities. acs.org

Biocatalysis using alcohol dehydrogenases (ADHs) offers a green and highly selective approach for the enantioselective synthesis of chiral alcohols, which can be precursors to chiral ketones. d-nb.info These enzymes, in conjunction with cofactor regeneration systems, can reduce prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess. d-nb.info

Organocatalytic Applications for Asymmetric Synthesis of Fluorinated Ketones

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of fluorinated ketones. nih.govprinceton.edu These metal-free catalysts offer mild reaction conditions and high enantioselectivities. princeton.educhimia.ch

One significant advancement is the enantioselective α-fluorination of ketones using primary amine-functionalized Cinchona alkaloids as organocatalysts. princeton.edu This approach has successfully addressed the long-standing challenge of enantioselective ketone α-fluorination via enamine activation. princeton.edu

Organocatalytic Mannich reactions employing fluoroacetone, an aldehyde, and an amine, catalyzed by proline derivatives like 4-siloxyproline, provide efficient access to pharmaceutically important fluorinated β-amino ketones with excellent enantioselectivities. thieme-connect.com Furthermore, one-pot fluorination and organocatalytic Robinson annulation sequences, promoted by cinchona alkaloid amines, have been developed for the asymmetric synthesis of fluorinated cyclohexenones. mdpi.com

Table 1: Summary of Synthetic Methodologies

| Methodology | Key Reagents/Catalysts | Substrates | Products | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂, P(tBu)₃, Organoboron compounds | Aryl trifluoroacetates | Aryl trifluoromethyl ketones | Mild conditions, moderate to excellent yields. | oup.com, researchgate.net |

| Palladium-Catalyzed Carbonylative Coupling | Pd catalyst, (Trifluoromethyl)copper reagent | Aryl iodides | Aryl trifluoromethyl ketones | Good to excellent yields, high functional-group compatibility. | rsc.org |

| Nucleophilic Trifluoromethylation | TMS-CF₃, CsF | Carboxylic esters | Trifluoromethyl ketones | Catalytic, room temperature, excellent yields. | acs.org, nih.gov |

| Nucleophilic Trifluoromethylation | HCF₃, KHMDS, Triglyme | Methyl esters | Trifluoromethyl ketones | Good to high yields for various esters. | beilstein-journals.org |

| Organocatalytic α-Fluorination | Cinchona alkaloid-based primary amine | Cyclic ketones | α-Fluoro ketones | High enantioselectivity. | princeton.edu |

| Organocatalytic Mannich Reaction | 4-Siloxyproline | Fluoroacetone, Aldehydes, Amines | Fluorinated β-amino ketones | Excellent enantioselectivities. | thieme-connect.com |

Emerging Biocatalytic Routes for Fluorinated Organic Compounds

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. escholarship.org The application of enzymes in the synthesis of fluorinated compounds is a growing field, addressing the challenges posed by the unique reactivity of organofluorine molecules. escholarship.orgnih.gov

Enzymatic strategies are being developed to produce chiral amines and alcohols, which are valuable precursors for more complex fluorinated molecules. researchgate.netnih.gov For instance, transaminases are being employed for the asymmetric amination of ketones to produce chiral amines with high enantiomeric excess. researchgate.netnih.gov These enzymes, dependent on pyridoxal (B1214274) 5´-phosphate (PLP), can selectively transfer an amino group from a donor to a prochiral ketone. nih.gov Similarly, alcohol dehydrogenases are utilized for the reduction of ketones to chiral alcohols.

A significant area of research is the use of aldolases for the creation of carbon-carbon bonds, a key step in building the carbon skeleton of molecules like this compound. escholarship.orgnih.gov Specifically, aldolases that can utilize fluorinated substrates are of high interest. escholarship.org These enzymes can catalyze the aldol (B89426) addition of fluorinated nucleophiles to aldehydes and ketones, leading to the formation of fluorinated β-hydroxy ketones, which are direct precursors to compounds like this compound. The development of these biocatalytic platforms is expanding the toolbox for creating complex fluorinated molecules with high precision and efficiency. escholarship.orgnih.gov

The following table summarizes key enzyme classes and their applications in the synthesis of fluorinated organic compounds.

| Enzyme Class | Reaction Type | Application in Fluorinated Synthesis | Key Advantages |

| Transaminases (ATAs) | Asymmetric Amination | Synthesis of chiral fluoroamines from fluorinated ketones. researchgate.netnih.gov | High stereoselectivity, broad substrate scope. researchgate.net |

| Alcohol Dehydrogenases | Reduction | Synthesis of chiral fluoroalcohols from fluorinated ketones. | High enantioselectivity. |

| Aldolases | C-C Bond Formation | Synthesis of fluorinated β-hydroxy ketones. escholarship.orgnih.gov | Creation of complex carbon skeletons with fluorine stereocenters. escholarship.org |

| Reductive Aminases | Reductive Amination | Synthesis of chiral fluoroamines. nih.gov | Complements transaminase activity. nih.gov |

Development of Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into the synthesis of fluorinated compounds to minimize environmental impact and enhance safety and efficiency. researchgate.netchemie-brunschwig.ch

Solvent-Free and Aqueous Medium Synthesis Strategies

A major focus of green chemistry is the reduction or elimination of hazardous organic solvents. The use of water as a solvent is a significant step towards greener chemical processes. chemie-brunschwig.ch Research is ongoing to develop synthetic routes that can be performed in aqueous media or under solvent-free conditions. researchgate.netresearchgate.net For example, one-pot syntheses are being designed to reduce the number of reaction steps and the associated solvent usage. researchgate.net The development of reactions in ionic liquids, which are considered green solvents due to their low vapor pressure and high thermal stability, is also an active area of investigation. researchgate.net

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. mdpi.comrsc.org Synthetic methods with high atom economy are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. rsc.org

In the context of synthesizing this compound, this involves choosing reactions that are highly efficient and generate minimal byproducts. For instance, photocatalytic methods are being explored for their high efficiency and atom economy in creating trifluoromethyl ketones. chemrxiv.org These reactions often proceed under mild conditions and can utilize readily available starting materials. chemrxiv.org The table below highlights synthetic strategies and their impact on atom economy.

| Synthetic Strategy | Description | Impact on Atom Economy |

| Photocatalytic Radical Addition | Visible-light-induced radical addition to olefins. chemrxiv.org | High atom economy by efficient insertion of alkenes. chemrxiv.org |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. researchgate.net | Reduces waste and improves overall efficiency. |

| Catalytic Trifluoromethylation | Use of catalytic amounts of reagents to introduce the trifluoromethyl group. mdpi.com | High atom economy compared to stoichiometric methods. mdpi.com |

The continuous development of these advanced synthetic methodologies, guided by the principles of biocatalysis and green chemistry, is crucial for the sustainable production of valuable fluorinated compounds like this compound.

Comprehensive Analysis of Chemical Reactivity and Transformative Pathways of 1,1,1 Trifluoro 3 Heptanone

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group in 1,1,1-trifluoro-3-heptanone is a key site for nucleophilic addition reactions. The strong electron-withdrawing effect of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. This heightened reactivity is a central feature of the molecule's chemistry.

The general mechanism for nucleophilic addition to a carbonyl involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, where the carbon atom changes from sp² to sp³ hybridization. masterorganicchemistry.com The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions. Reactions can be reversible or irreversible, with the reversibility often depending on the basicity of the incoming nucleophile. masterorganicchemistry.com

Asymmetric Nucleophilic Additions for Chiral Alcohol Synthesis

The synthesis of chiral alcohols is a significant area of organic chemistry, and the asymmetric reduction of prochiral ketones is a primary method for their preparation. rsc.orgd-nb.infochemistry-chemists.com In the context of this compound, asymmetric nucleophilic addition, particularly through catalytic reduction, can yield chiral 1,1,1-trifluoro-3-heptanol. These chiral fluorinated alcohols are valuable building blocks in medicinal chemistry and materials science.

Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), offers a powerful and environmentally friendly approach to achieving high enantioselectivity in these transformations. rsc.orgd-nb.info For instance, ADHs can catalyze the asymmetric reduction of various ketones to their corresponding chiral secondary alcohols with high yields and enantiomeric excess. researchgate.net The use of whole-cell biocatalysts is often preferred as it is more cost-effective than using purified enzymes. researchgate.net

A notable development in this area is the palladium-catalyzed asymmetric allylation of trifluoromethyl ketones, which provides a route to chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones. nih.gov This method overcomes challenges like detrifluoroacetylation and allows for the construction of a diverse library of chiral trifluoromethyl ketones. nih.gov

Organometallic Reagent Reactivity: Grignard, Organolithium, and Organozinc Additions

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily react with the electrophilic carbonyl carbon of ketones like this compound. libretexts.orglibretexts.org This reaction results in the formation of a new carbon-carbon bond and, after protonation, yields a tertiary alcohol. libretexts.orgchemie-brunschwig.ch

The general mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product. libretexts.org The choice of solvent is crucial for these reactions; Grignard reactions typically require an ether solvent, while organolithium reactions can be performed in alkanes. libretexts.org

Organozinc reagents have also been shown to react with α-fluorocarboxylic acid amides to produce trifluoro- and difluoroketones after hydrolysis of the intermediate hemiaminals. researchgate.net In some cases, organocuprate reagents are used for conjugate addition to α,β-unsaturated ketones, a reaction that proceeds differently from the direct addition of Grignard and organolithium reagents. libretexts.org

Interactive Data Table: Reactivity of Organometallic Reagents with Ketones

| Organometallic Reagent | Typical Reaction with Ketones | Product Type |

| Grignard Reagent (RMgX) | Nucleophilic addition to the carbonyl carbon | Tertiary Alcohol |

| Organolithium Reagent (RLi) | Nucleophilic addition to the carbonyl carbon | Tertiary Alcohol |

| Organozinc Reagent (R2Zn) | Can be used to synthesize fluorinated ketones | Ketone |

| Organocuprate Reagent (R2CuLi) | Conjugate addition to α,β-unsaturated ketones | Ketone |

Cyanohydrin Formation and Subsequent Derivatization Reactions

The addition of hydrogen cyanide (HCN) to ketones results in the formation of cyanohydrins, which are α-hydroxy nitriles. libretexts.orgchemguide.co.uk With this compound, this reaction would yield 1,1,1-trifluoro-3-hydroxy-3-heptanenitrile. The reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), the active nucleophile. libretexts.orgchemguide.co.uk The cyanide ion then attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.orgyoutube.com

Due to the high toxicity of HCN gas, the reaction is often carried out in situ by mixing the ketone with a solution of sodium or potassium cyanide and a weak acid. libretexts.orgchemguide.co.uk The resulting cyanohydrins are versatile synthetic intermediates. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of other functionalized molecules.

Condensation Reactions with Nitrogen and Sulfur Nucleophiles

This compound can undergo condensation reactions with various nitrogen and sulfur nucleophiles. For instance, primary amines react with ketones to form imines (Schiff bases). This reaction is generally reversible and often requires acid catalysis.

Reactions with sulfur nucleophiles, such as thiols, can lead to the formation of thioacetals. These reactions are analogous to acetal (B89532) formation with alcohols and are also typically acid-catalyzed. The reactivity of trifluoromethyl ketones with various nucleophiles, including those containing nitrogen and sulfur, has been explored for the synthesis of complex heterocyclic compounds. researchgate.net

Alpha-Functionalization and Enolate Chemistry of this compound

The presence of protons on the carbon atom alpha to the carbonyl group (the α-carbon) allows for a range of reactions involving enolate intermediates. mangaldaicollege.orgmasterorganicchemistry.com The electron-withdrawing trifluoromethyl group in this compound influences the acidity of these α-protons and the subsequent reactivity of the enolate.

Enolates are formed by the deprotonation of the α-carbon using a suitable base. masterorganicchemistry.com The resulting enolate is a powerful nucleophile that can react with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. mangaldaicollege.orgnih.gov

Halogenation and Halogen-Exchange Reactions

The α-halogenation of ketones can occur under either acidic or basic conditions. libretexts.org In an acidic medium, the reaction proceeds through an enol intermediate. The enol tautomer acts as a nucleophile and attacks the halogen (e.g., Br₂, Cl₂, I₂). libretexts.org The rate of this reaction is often independent of the halogen concentration, indicating that enol formation is the rate-determining step. libretexts.org

Halogen-exchange reactions offer another route to introduce different halogens into a molecule. science.gov These reactions can be particularly useful for converting less reactive halides into more reactive ones or vice versa, often catalyzed by metal complexes. science.gov For instance, enol triflates can be converted to alkenyl halides through nickel-catalyzed triflate-halide exchange reactions. caltech.edu

Mannich, Aldol (B89426), and Knoevenagel Condensations Involving Fluorinated Ketones

The reactivity of this compound in condensation reactions is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. This group enhances the acidity of the α-protons on the C-2 methylene (B1212753) group, facilitating enolate formation under basic conditions. Simultaneously, it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. organic-chemistry.org For this compound, the enolizable ketone can react with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine to form a β-amino ketone, known as a Mannich base. organic-chemistry.org The enhanced acidity of the α-protons facilitates the initial deprotonation step, often allowing the reaction to proceed under mild conditions. The general mechanism involves the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enolate of the fluorinated ketone. organic-chemistry.org

Aldol Condensation: The aldol reaction involves the nucleophilic addition of a ketone enolate to an aldehyde or another ketone. masterorganicchemistry.com In the case of this compound, it can act as the nucleophilic component (via its enolate) or the electrophilic component. When acting as a nucleophile, the enolate readily forms at the C-2 position and adds to a suitable carbonyl acceptor. The resulting β-hydroxy ketone can then undergo dehydration, often promoted by the acidity of the remaining α-proton and the stability of the resulting conjugated system, to yield an α,β-unsaturated ketone. masterorganicchemistry.com This dehydration step is a key feature of the aldol condensation. masterorganicchemistry.com

Knoevenagel Condensation: This condensation is a modification of the aldol reaction where the nucleophile is a compound with an active methylene group, typically flanked by two electron-withdrawing groups (Z-CH₂-Z). wikipedia.org While this compound itself acts as the electrophile in a classic Knoevenagel condensation, its structural features are relevant to related reactions. The reaction involves the nucleophilic addition of a carbanion from an active hydrogen compound to the ketone's carbonyl group, followed by dehydration. wikipedia.org The catalyst is usually a weak base, such as an amine. wikipedia.org The high electrophilicity of the carbonyl carbon in this compound makes it a highly reactive substrate for this transformation.

| Condensation Reaction | Role of this compound | Key Reactants | Typical Product |

| Mannich | Enolizable Ketone (Nucleophile) | Formaldehyde, Secondary Amine | β-Amino-α-(trifluoromethyl) Ketone |

| Aldol | Ketone (Nucleophile or Electrophile) | Aldehyde or Ketone | β-Hydroxy Ketone or α,β-Unsaturated Ketone |

| Knoevenagel | Carbonyl Component (Electrophile) | Active Methylene Compound (e.g., Malonic Ester) | α,β-Unsaturated Product |

Enantioselective Alpha-Alkylation and Acylation Strategies

The synthesis of chiral molecules containing fluorinated ketone motifs is of significant interest. Enantioselective strategies allow for the installation of substituents at the α-carbon (C-2) of this compound with high stereocontrol.

Enantioselective Alpha-Alkylation: Creating a stereocenter next to the carbonyl group can be achieved through various catalytic methods. These strategies often rely on the formation of a chiral enolate or enamine equivalent, which then reacts with an alkylating agent. nih.govsemanticscholar.org Organocatalysis, using chiral primary or secondary amines, can convert the ketone into a chiral enamine, which then directs the approach of the electrophile. semanticscholar.org For instance, a hydroquinidine-derived amine can catalyze the enantioselective radical α-alkylation of cyclic ketones. semanticscholar.org Another approach involves the use of chiral, nonracemic lithioenamines for the asymmetric synthesis of α-alkyl cyclic ketones. acs.org These methods are applicable to fluorinated ketones, where the acidic α-protons facilitate the formation of the key nucleophilic intermediate.

Enantioselective Alpha-Acylation: Similar to alkylation, α-acylation introduces an acyl group at the C-2 position. Photobiocatalytic strategies have been developed for the enantioselective C(sp³)–H acylation of substrates to produce enantioenriched ketones. chemrxiv.org This method merges the radical reactivity of thiamine-dependent enzymes with chemical hydrogen atom transfer, enabling the functionalization of C–H bonds with high enantioselectivity (up to 96% ee). chemrxiv.org While not directly demonstrated on this compound, the principles are applicable for creating chiral β-diketones from fluorinated precursors.

| Strategy | Catalyst Type | Intermediate | Purpose |

| Enantioselective α-Alkylation | Chiral Amine (Organocatalyst) | Chiral Enamine | Introduces an alkyl group at C-2 with stereocontrol. semanticscholar.org |

| Enantioselective α-Acylation | Enzyme/Photocatalyst | Radical Species | Introduces an acyl group at C-2 with stereocontrol. chemrxiv.org |

Rearrangement Reactions and Fragmentations Involving the this compound Framework

The carbon skeleton of this compound can be modified through various rearrangement and fragmentation reactions, leading to structurally diverse fluorinated compounds.

Baeyer-Villiger Oxidation and Analogous Transformations

The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl group, typically using a peroxyacid like m-CPBA. wikipedia.orgorganicchemistrytutor.com The reaction's regioselectivity is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The established order of migration is generally H > tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl. pressbooks.pub

In this compound, the two groups flanking the carbonyl are the trifluoromethyl (CF₃) group and the n-butyl group. Electron-withdrawing groups, such as the CF₃ group, have a very poor migratory aptitude. Consequently, the n-butyl group (a primary alkyl group) is expected to migrate preferentially. The reaction proceeds via the Criegee intermediate, which is formed by the attack of the peroxyacid on the protonated ketone. wikipedia.org The subsequent rearrangement leads to the formation of butyl trifluoroacetate (B77799) and a carboxylic acid.

Predicted Baeyer-Villiger Oxidation of this compound:

Reactants: this compound, Peroxyacid (e.g., m-CPBA)

Migrating Group: n-Butyl group (higher migratory aptitude)

Non-migrating Group: Trifluoromethyl group (poor migratory aptitude)

Product: Butyl trifluoroacetate

This transformation is a powerful tool for converting fluorinated ketones into fluorinated esters, which are valuable synthetic intermediates. nih.gov

Photochemical and Thermal Rearrangements

Fluorinated ketones can undergo various rearrangements when subjected to photochemical or thermal energy. These reactions can lead to complex structural changes, including ring formations and migrations.

Photochemical Rearrangements: Upon UV irradiation, ketones can be excited to singlet or triplet states, which can then undergo a variety of reactions. One common pathway is α-cleavage (Norrish Type I), where the bond between the carbonyl carbon and an α-carbon breaks to form a radical pair. For this compound, this could involve cleavage of either the C(O)-CF₃ bond or the C(O)-C₄H₉ bond. The subsequent fate of these radicals can lead to decarbonylation, recombination, or other rearrangements.

Another possibility is intramolecular hydrogen abstraction (Norrish Type II), where the excited carbonyl group abstracts a hydrogen atom from the γ-carbon of the butyl chain. This forms a 1,4-biradical intermediate, which can then cyclize to form a cyclobutanol (B46151) derivative or cleave to form an alkene and a smaller enol-ketone fragment. The presence of fluorine atoms can influence the reaction pathways and quantum yields. researchgate.net

Thermal Rearrangements: While less common for simple acyclic ketones, thermal rearrangements can be induced under specific conditions or with certain catalysts. For example, the semipinacol rearrangement strategy has been applied to synthesize β-fluoroketones from α,α-disubstituted allylic alcohols. cas.cn Although this is a synthetic route to fluorinated ketones rather than a rearrangement of one, it highlights the types of skeletal reorganizations possible within fluorinated systems. cas.cn

Reductions and Oxidations of this compound

The carbonyl group of this compound is the primary site for reduction and oxidation reactions, allowing for its conversion into other important functional groups like alcohols and alkanes.

Chemoselective Reduction to Fluorinated Alcohols and Alkanes

The reduction of the keto group in this compound can be achieved with high chemoselectivity, leaving the highly stable C-F bonds of the trifluoromethyl group intact. The choice of reducing agent determines whether the product is the corresponding secondary alcohol or the fully reduced alkane.

Reduction to Fluorinated Alcohols: The conversion of this compound to 1,1,1-trifluoro-3-heptanol is a common transformation. This can be accomplished using a variety of hydride reagents.

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent that readily reduces ketones to secondary alcohols. It is typically used in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent that also efficiently reduces ketones to alcohols. It must be used in aprotic ether solvents (e.g., diethyl ether, THF) and requires a separate aqueous workup step.

Specialty Reagents: Other reagents, such as Al-trifluoromethanesulfonyldiisobutylalane (DIBAO₃SCF₃), have been developed for the selective reduction of carbonyl compounds. psu.edu These reagents can exhibit high stereoselectivity in the reduction of cyclic ketones, producing the thermodynamically more stable alcohol epimer. psu.eduresearchgate.net

Reduction to Fluorinated Alkanes: Complete reduction of the carbonyl group to a methylene (CH₂) group requires more forcing conditions or specific methodologies.

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. The strongly acidic conditions may not be suitable for all substrates but are effective for deoxygenation.

Wolff-Kishner Reduction: This reaction involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. The ketone is first converted to a hydrazone, which then eliminates nitrogen gas upon heating with a base to yield the alkane. This method is performed under strongly basic conditions.

| Transformation | Reagent(s) | Product | Conditions |

| Ketone to Alcohol | NaBH₄, MeOH | 1,1,1-Trifluoro-3-heptanol | Mild |

| Ketone to Alcohol | LiAlH₄, Et₂O; then H₃O⁺ | 1,1,1-Trifluoro-3-heptanol | Aprotic, strong |

| Ketone to Alkane | Zn(Hg), conc. HCl | 1,1,1-Trifluoroheptane | Strongly Acidic |

| Ketone to Alkane | N₂H₄, KOH, heat | 1,1,1-Trifluoroheptane | Strongly Basic, High Temp. |

Oxidative Transformations of the Carbonyl and Alkyl Moieties

The oxidative transformations of this compound are primarily centered around the reactivity of its carbonyl group, with the alkyl chain being relatively inert under typical oxidative conditions. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by oxidizing agents.

The most prominent oxidative transformation of this compound is the Baeyer-Villiger oxidation. adichemistry.comwikipedia.org This reaction involves the oxidation of the ketone to an ester by treatment with a peroxy acid. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and the highly reactive trifluoroperacetic acid (TFPAA). wikipedia.orgsigmaaldrich.com

The mechanism of the Baeyer-Villiger oxidation proceeds through the formation of a Criegee intermediate, which then undergoes a concerted rearrangement where one of the alkyl groups migrates to an oxygen atom. wikipedia.org The regioselectivity of this migration is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of 1,this compound, the two groups attached to the carbonyl are a butyl group (a primary alkyl group) and a trifluoromethylmethyl group (-CH₂CF₃). Due to the strong electron-withdrawing effect of the trifluoromethyl group, the trifluoromethylmethyl group has a significantly lower migratory aptitude than the butyl group. Consequently, the Baeyer-Villiger oxidation of this compound is expected to proceed with high regioselectivity, yielding predominantly butyl trifluoroacetate.

While specific research on the oxidation of the n-butyl chain in this compound is not extensively documented, it is generally understood that the alkyl chain is less reactive than the carbonyl group under Baeyer-Villiger conditions. Oxidation of the alkyl moiety would likely require more vigorous conditions or different types of reagents, such as strong oxidizing agents that can overcome the inertness of C-H bonds. However, such reactions are less common and may lead to a mixture of products due to the presence of multiple reactive sites along the alkyl chain.

Below is a representative table outlining the expected products and typical conditions for the Baeyer-Villiger oxidation of this compound.

Interactive Data Table: Baeyer-Villiger Oxidation of this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Major Product | Minor Product |

| m-CPBA | Dichloromethane | 25 | 24 | Butyl trifluoroacetate | Heptyl formate |

| TFPAA | Dichloromethane | 0 - 25 | 2 | Butyl trifluoroacetate | Heptyl formate |

Note: The data in this table is representative and based on the known reactivity of similar trifluoromethyl ketones. Actual yields may vary depending on specific experimental conditions.

Advanced Spectroscopic and Structural Elucidation Techniques for 1,1,1 Trifluoro 3 Heptanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural and dynamic analysis of 1,1,1-Trifluoro-3-heptanone. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted approach to its characterization. azom.comnih.gov

Elucidation of Conformational Dynamics via Variable-Temperature NMR

Variable-Temperature (VT) NMR spectroscopy is a powerful tool for studying the dynamic processes within molecules, such as conformational changes. numberanalytics.com For this compound, rotations around the C-C single bonds of the butyl chain and the bond between the carbonyl carbon and the adjacent methylene (B1212753) group are subject to temperature-dependent analysis.

By recording NMR spectra at various temperatures, researchers can observe the broadening and coalescence of signals. acs.org At higher temperatures, rapid bond rotation leads to averaged signals for conformationally non-equivalent nuclei. As the temperature is lowered, the rate of rotation decreases, and if the energy barrier is sufficiently high, separate signals for each conformer may be resolved in the slow-exchange limit. researchgate.net This allows for the determination of the energy barriers (ΔG‡) for bond rotation. VT-¹⁹F NMR is particularly insightful for studying the hindered rotation of the trifluoromethyl (CF₃) group, especially when it is adjacent to bulky substituents or in sterically constrained environments. researchgate.net

Advanced Heteronuclear Correlation Experiments (e.g., HMQC, HMBC, COSY, NOESY)

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. It is used to trace the connectivity of the proton network within the butyl chain (H-4 through H-7) and to confirm the coupling between the methylene protons at C-2 and C-4. uvic.ca

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These are inverse-detected heteronuclear experiments that correlate directly bonded ¹H and ¹³C nuclei. ustc.edu.cnlibretexts.org The HSQC spectrum for this compound would show cross-peaks connecting each proton signal to the signal of the carbon atom it is attached to, providing a direct map of the C-H bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net For a flexible molecule like this compound, NOESY can provide insights into the preferred solution-state conformation by revealing through-space proximities between different parts of the alkyl chain.

| Position | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) (Multiplicity) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| 1 (-CF₃) | - | ~116 (q, ¹J_CF ≈ 290 Hz) | - | - |

| 2 (-CH₂-) | ~3.2 (q, ³J_HF ≈ 9-10 Hz) | ~37 (q, ²J_CF ≈ 30 Hz) | C-1, C-3, C-4 | H-4 |

| 3 (>C=O) | - | ~205 | - | - |

| 4 (-CH₂-) | ~2.5 (t) | ~45 | C-2, C-3, C-5, C-6 | H-2, H-5 |

| 5 (-CH₂-) | ~1.6 (sextet) | ~25 | C-3, C-4, C-6, C-7 | H-4, H-6 |

| 6 (-CH₂-) | ~1.3 (sextet) | ~22 | C-4, C-5, C-7 | H-5, H-7 |

| 7 (-CH₃) | ~0.9 (t) | ~14 | C-5, C-6 | H-6 |

¹⁹F NMR as a Probe for Electronic Environment and Reaction Progress

The ¹⁹F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity. azom.comwikipedia.org

In this compound, the three fluorine atoms of the CF₃ group are chemically equivalent and appear as a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the local electronic environment. dovepress.com For instance, the electron-withdrawing carbonyl group deshields the fluorine nuclei, placing the signal in a characteristic region for trifluoromethyl ketones. Any chemical transformation at or near the carbonyl group would induce a change in this ¹⁹F chemical shift, making it a sensitive reporter for chemical reactions.

Furthermore, ¹⁹F NMR is an exceptional tool for monitoring reaction progress quantitatively. mdpi.comacs.org Since there is often no background signal in the ¹⁹F NMR spectrum of a reaction mixture, the disappearance of the starting material's ¹⁹F signal and the appearance of the product's signal can be easily tracked. magritek.comresearchgate.net By including a fluorinated internal standard, precise quantification of conversion and yield can be achieved directly from the crude reaction mixture without the need for deuterated solvents. acs.orgnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. cornell.edu For this compound, these methods are used to identify the key structural components and probe intermolecular interactions.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically found in the region of 1720-1740 cm⁻¹. The exact position can be influenced by the electronegative CF₃ group. The spectrum also displays strong, characteristic absorption bands for the C-F stretching vibrations of the trifluoromethyl group, usually appearing in the 1300-1100 cm⁻¹ range. researchgate.net C-H stretching vibrations from the butyl chain are observed around 3000-2850 cm⁻¹, while C-H bending vibrations appear at lower frequencies. mdpi.com

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often give stronger signals. The C-C backbone of the alkyl chain can be more easily observed. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong | Strong |

| C=O Stretch (Ketone) | 1720 - 1740 | Strong | Medium |

| C-H Bend (Alkyl) | 1350 - 1470 | Medium | Medium |

| C-F Stretch (CF₃) | 1100 - 1300 | Very Strong | Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular formula of a compound. For this compound, HRMS would provide a precise mass measurement of the molecular ion ([M]⁺), which can be used to confirm its elemental composition of C₇H₁₁F₃O.

In addition to precise mass, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for ketones include:

α-Cleavage: Fission of the bond adjacent to the carbonyl group. This can result in the loss of a butyl radical (•C₄H₉) or an ethyl radical (•CH₂CF₃), leading to the formation of characteristic acylium ions.

McLafferty Rearrangement: This is a hallmark fragmentation for ketones with a γ-hydrogen. This compound has hydrogens at the C-5 position (γ-hydrogens) that can be transferred to the carbonyl oxygen, leading to the elimination of a neutral propene molecule and the formation of a charged enol.

| m/z (Nominal) | Possible Formula | Origin |

|---|---|---|

| 168 | [C₇H₁₁F₃O]⁺ | Molecular Ion |

| 111 | [C₅H₉O]⁺ | α-cleavage, loss of •CF₃CH₂ |

| 85 | [C₂HF₃O]⁺ | α-cleavage, loss of •C₄H₉ |

| 126 | [C₄H₅F₃O]⁺ | McLafferty Rearrangement, loss of C₃H₆ |

| 57 | [C₄H₉]⁺ | Butyl cation |

X-ray Diffraction Studies of Crystalline Derivatives and Intermolecular Interactions

Since this compound is a liquid at standard conditions, its structure cannot be studied directly by single-crystal X-ray diffraction. However, it can be converted into a solid, crystalline derivative, which can then be analyzed to provide definitive structural information. researchgate.net

A common strategy is to form metal complexes. The enolate of this compound, formed by deprotonation at the C-2 position, can act as a bidentate ligand, coordinating to a metal center through the two oxygen atoms to form a metal β-diketonate complex. mdpi.com These complexes are often crystalline and suitable for X-ray diffraction analysis. bohrium.comscirp.orgacs.org

Such studies yield precise measurements of bond lengths, bond angles, and torsional angles within the ligand framework. They also reveal detailed information about the coordination geometry around the metal ion and the packing of the complex molecules in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding or van der Waals forces. This provides invaluable, unambiguous data on the solid-state conformation of the molecule when it is part of a larger, crystalline assembly. researchgate.net

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful analytical methods for investigating the stereochemistry of chiral molecules. dokumen.pubdokumen.pub These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light. jasco-global.com However, the application of these methods is contingent upon the existence of chirality in the molecule of interest.

The compound this compound is an achiral molecule. Its structure, CF₃-CH₂-C(=O)-CH₂-CH₂-CH₂-CH₃, lacks a stereocenter or any other element of chirality. A molecule is chiral if it is non-superimposable on its mirror image, a condition that typically arises from the presence of a carbon atom bonded to four different substituent groups. In the case of this compound, no such carbon atom exists.

Consequently, this compound does not exist as a pair of enantiomers. Since it does not have chiral forms, it does not exhibit optical activity. Therefore, the concepts of enantiomeric excess (ee) and absolute configuration are not applicable to this compound.

Principles of In-applicability for this compound:

Optical Rotatory Dispersion (ORD): ORD measures the variation in the optical rotation of a substance as a function of the wavelength of light. slideshare.netmgcub.ac.in Optically active, chiral compounds rotate the plane of polarized light, and an ORD spectrum plots this rotation versus wavelength. jasco-global.comscirp.org As an achiral compound, this compound does not cause a rotation of plane-polarized light, and its ORD spectrum would be a null line.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule in its absorption wavelength range. jasco-global.comchromatographytoday.com This differential absorption is a hallmark of chiral substances. fz-juelich.de Achiral molecules like this compound absorb both forms of circularly polarized light equally, resulting in no CD signal.

Computational and Theoretical Chemistry Approaches to 1,1,1 Trifluoro 3 Heptanone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,1,1-Trifluoro-3-heptanone, offering insights into its electronic structure, stability, and reactivity. These calculations solve approximations of the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for the geometry optimization of molecules like this compound. google.comstackexchange.com The process involves finding the lowest energy arrangement of atoms on the potential energy surface, which corresponds to the molecule's most stable three-dimensional structure. stackexchange.comdftk.orgarxiv.org For fluorinated ketones, functionals such as B3LYP or M06-2X are often paired with basis sets like 6-311+G(d,p) to accurately model the effects of the electron-withdrawing trifluoromethyl group. researchgate.net

The exploration of the potential energy surface reveals not only the ground state geometry but also other stable conformations (local minima) and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: This table contains representative data based on typical DFT calculations for similar ketones. Actual values would be obtained from specific computational outputs.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy than standard DFT for energy calculations, albeit at a greater computational expense. researchgate.netarxiv.org These high-accuracy methods are essential for predicting thermochemical data, including enthalpy of formation, entropy, and Gibbs free energy. nih.govacs.org

For kinetic predictions, these methods are used to calculate the activation energies of reactions involving this compound. By determining the precise energy of the transition state relative to the reactants, one can predict reaction rates using theories like the Eyring equation. wikipedia.org This is particularly valuable for understanding reaction mechanisms where experimental measurements are difficult.

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of classical chemical bonding concepts such as lone pairs, bonds, and antibonds. mpg.dewisc.edu For this compound, NBO analysis reveals the extent of electron delocalization and hyperconjugative interactions, which are key to its stability and reactivity. wisc.edu

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic structure. NBO analysis can quantify interactions, such as the delocalization of the oxygen lone pairs (n_O) into the antibonding orbital of the adjacent C-C bond (σ*_C-C) or hyperconjugation involving the C-F bonds. These interactions are evaluated by second-order perturbation theory, where the stabilization energy, E(2), indicates the strength of the interaction. wisc.edu

Table 2: Representative NBO Second-Order Perturbation Analysis for this compound Note: This table presents hypothetical E(2) values to illustrate the types of interactions analyzed.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | σ* (C2-C3) | ~2.5 | Hyperconjugation |

| LP (O) | σ* (C3-C4) | ~2.1 | Hyperconjugation |

| σ (C4-H) | σ* (C2-C3) | ~1.8 | Hyperconjugation |

| LP (F) | σ* (C1-C2) | ~0.6 | Hyperconjugation |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of this compound's behavior. mdpi.com By solving Newton's equations of motion, MD simulations can explore the molecule's conformational landscape, revealing how different parts of the molecule, such as the butyl chain, rotate and flex at finite temperatures.

Furthermore, MD simulations are invaluable for studying solvent effects. By placing the this compound molecule in a simulation box filled with solvent molecules (e.g., water or acetone), one can observe how intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, influence its structure and dynamics. researchgate.netnih.govacs.org This is crucial for understanding its behavior in solution, which is more representative of real-world chemical reactions. The simulations can reveal the structure of the solvent shell around the solute and the dynamics of solvent molecule exchange. nih.gov

Reaction Mechanism Elucidation through Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction pathway. wikipedia.orgfiveable.melibretexts.org Transition State Theory (TST) provides a framework for locating these saddle points on the potential energy surface. wikipedia.orgfiveable.meox.ac.uk For reactions involving this compound, such as nucleophilic addition to the carbonyl carbon, computational methods can optimize the geometry of the transition state. researchgate.net

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. scm.com An IRC calculation maps the minimum energy path connecting the transition state downhill to both the reactants and the products. fiveable.mescm.com This confirms that the identified TS is indeed the correct one for the reaction of interest and provides a detailed visualization of the atomic motions that occur as the reaction progresses. scm.com DFT calculations are often employed to perform these mechanistic studies. researchgate.net

Emerging Research Frontiers and Future Directions in 1,1,1 Trifluoro 3 Heptanone Chemistry

Development of Sustainable and Economical Synthetic Routes for Fluorinated Ketones

The chemical industry's growing emphasis on green chemistry has spurred the development of more environmentally benign and cost-effective methods for synthesizing fluorinated ketones. A key area of focus is the reduction of hazardous waste and the use of safer reagents and solvents.

One promising approach involves the use of micellar systems, where the reaction is carried out in water, a green and abundant solvent. For the direct regioselective fluorination of various ketones to α-fluoroketones, a system utilizing the fluorinating agent Selectfluor in water with the inexpensive and biodegradable surfactant sodium dodecyl sulfate (B86663) (SDS) as a promoter has been developed organic-chemistry.org. This method avoids the use of volatile and often toxic organic solvents.

Metal-free catalytic systems are also gaining traction as a sustainable alternative to traditional metal-catalyzed reactions, which can involve costly and toxic heavy metals. A metal-free and green catalytic system has been shown to enable the oxyfluorination of olefins for the synthesis of α-fluoroketones, which are important synthetic building blocks organic-chemistry.org.

Furthermore, biocatalysis is emerging as a powerful tool for the sustainable synthesis of fluorinated compounds. Enzymes, operating under mild conditions in aqueous environments, offer high selectivity and can reduce the environmental impact of chemical processes. Ene reductases, for instance, have been successfully used for the biocatalytic asymmetric synthesis of alkyl fluorides via the reduction of α-fluoroenones and α-fluoroenoates chemrxiv.org. The enzymatic synthesis of fluorinated compounds is a rapidly growing field, with enzymes like fluorinases, lipases, and transaminases being explored for their potential to create carbon-fluorine bonds and modify fluorinated molecules selectively and efficiently nih.gov.

The development of recyclable catalysts is another important aspect of economical and sustainable synthesis. For instance, an inexpensive and commercially available ion-exchange resin can be converted into a recyclable polymer-supported ion pair promoter that accelerates nucleophilic fluorinations with potassium fluoride (B91410) and can be used in continuous flow systems organic-chemistry.org.

| Synthetic Strategy | Key Features | Advantages |

| Micellar Catalysis | Utilizes water as a solvent with surfactants like SDS. | Environmentally friendly, uses inexpensive and biodegradable components. organic-chemistry.org |

| Metal-Free Catalysis | Avoids the use of heavy metal catalysts. | Reduces toxicity and cost, promotes greener chemistry. organic-chemistry.org |

| Biocatalysis | Employs enzymes like ene reductases and fluorinases. | High selectivity, mild reaction conditions, environmentally benign. chemrxiv.orgnih.gov |

| Recyclable Catalysts | Polymer-supported promoters for nucleophilic fluorination. | Cost-effective, suitable for continuous processes, reduces waste. organic-chemistry.org |

Exploration of Novel Catalytic Systems for 1,1,1-Trifluoro-3-heptanone Transformations

The development of innovative catalytic systems is crucial for unlocking new transformations of this compound and other fluorinated ketones, enabling the synthesis of complex and valuable molecules with high precision and efficiency.

Photocatalysis has emerged as a powerful strategy. For example, ketones can act as directing groups in the photocatalytic sp3 C–H fluorination of aliphatic compounds using Selectfluor, catalytic benzil, and visible light rsc.org. This method allows for selective β- and γ-fluorination, offering a way to introduce fluorine at positions remote from the carbonyl group, a traditionally challenging transformation. Another photocatalytic approach enables the synthesis of trifluoromethyl ketones from alkyl bromides and trifluoroacetic anhydride, featuring a dual visible-light and halogen-atom-transfer catalysis researchgate.net.

Phase-transfer catalysis (PTC) provides a practical and efficient method for conducting fluorination reactions. Chiral quaternary ammonium (B1175870) salts derived from cinchonine (B1669041) have been used as phase-transfer catalysts for the enantioselective electrophilic fluorination of β-keto esters with N-fluorobenzenesulfonimide as the fluorine source nih.gov. This technique facilitates the reaction between reactants in different phases (e.g., solid-liquid or liquid-liquid), often leading to milder reaction conditions and improved yields crdeepjournal.org. The merger of chiral anion phase-transfer catalysis with enamine catalysis has also been successfully applied to the direct asymmetric fluorination of α-substituted cyclohexanones to generate quaternary fluorine-containing stereocenters acs.org.

Carbene-initiated rearrangement strategies are also being explored for the transformation of fluoroalkyl ketones. A novel approach involves the carbodefluorination of fluoroalkyl ketones with β,γ-unsaturated alcohols, catalyzed by silver. This reaction proceeds through the formation of a silver carbene from an N-triftosylhydrazone, leading to skeletally and functionally diverse α-mono- and α,α-difluoro-γ,δ-unsaturated ketones nih.govresearchgate.net.

Organocatalysis continues to be a vibrant area of research for the asymmetric fluorination of ketones. The use of a primary amine functionalized Cinchona alkaloid as an organocatalyst has enabled the first highly enantioselective α-fluorination of ketones via enamine activation princeton.edu.

| Catalytic System | Transformation | Key Features |

| Photocatalysis | sp3 C–H fluorination, trifluoromethyl ketone synthesis. | Uses visible light, allows for remote functionalization. rsc.orgresearchgate.net |

| Phase-Transfer Catalysis | Enantioselective electrophilic fluorination. | Facilitates reactions between immiscible reactants, mild conditions. nih.govacs.org |

| Carbene-Initiated Rearrangement | Carbodefluorination of fluoroalkyl ketones. | Silver-catalyzed, provides access to diverse unsaturated ketones. nih.govresearchgate.net |

| Organocatalysis | Enantioselective α-fluorination. | Metal-free, high enantioselectivity. princeton.edu |

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The integration of flow chemistry and automated synthesis platforms is revolutionizing the way fluorinated ketones are synthesized, offering significant advantages in terms of efficiency, safety, and scalability. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, provides precise control over reaction parameters such as temperature, pressure, and reaction time.

This enhanced control is particularly beneficial for fluorination reactions, which can be highly exothermic and involve hazardous reagents. For instance, the use of diethylaminosulfur trifluoride (DAST), a versatile but potentially hazardous fluorinating agent, is made safer and more efficient in a continuous-flow microreactor system.

Flow chemistry also enables the use of gaseous reagents with improved efficiency and safety. For example, continuous flow strategies have been developed to utilize fluorinated greenhouse gases as fluoroalkyl sources in organic synthesis, addressing both a chemical synthesis challenge and an environmental concern.

Automated synthesis platforms, often coupled with flow reactors, allow for high-throughput screening of reaction conditions and catalysts, accelerating the discovery of new and improved synthetic methods. These platforms can automatically vary reaction parameters and analyze the outcomes, significantly reducing the time and effort required for process optimization. The combination of flow chemistry and automation is a powerful tool for the rapid development and scalable production of this compound and other valuable fluorinated compounds.

Advanced Computational Design of Next-Generation Fluorinated Molecules

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to the design of novel fluorinated molecules is a rapidly advancing frontier. By leveraging the power of molecular modeling and simulation, scientists can predict the properties and behavior of fluorinated compounds before they are synthesized, saving significant time and resources.

One area where computational design is making a significant impact is in understanding and predicting the non-covalent interactions involving fluorine, such as halogen bonding. While halogen bonding is well-established for heavier halogens, the ability of fluorine to act as a halogen bond donor is a more recent and controversial topic. Computational studies have been instrumental in identifying the key design features necessary to realize strong N–F···N halogen bonds, providing a roadmap for the rational design of molecules with specific and predictable intermolecular interactions crdeepjournal.orgnih.gov.

Computational methods are also crucial for understanding the role of fluorine in modulating the properties of bioactive molecules. For example, molecular simulations can help to elucidate how the introduction of fluorine affects a molecule's conformation, electronic properties, and interactions with biological targets such as proteins. This knowledge is vital for the rational design of next-generation pharmaceuticals and agrochemicals with improved efficacy and safety profiles. The development of accurate force fields for fluorinated molecules is an ongoing area of research that will further enhance the predictive power of these computational models.

Synergistic Approaches Combining Synthetic Methodologies with Advanced Spectroscopic Characterization

The development of novel synthetic methodologies for fluorinated ketones goes hand-in-hand with the advancement of analytical techniques for their characterization. A synergistic approach that combines state-of-the-art synthesis with advanced spectroscopic methods is essential for accelerating progress in the field.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an exceptionally powerful tool for the analysis of fluorinated compounds. The large chemical shift range and high sensitivity of the ¹⁹F nucleus make it an ideal probe for studying the structure, dynamics, and purity of fluorinated molecules. Recent advances in ¹⁹F NMR methodology have enabled the structural elucidation of molecules in complex mixtures of fluorinated compounds without the need for separation. This is particularly valuable for monitoring reaction progress, identifying byproducts, and understanding reaction mechanisms in the synthesis of compounds like this compound.

The combination of synthetic chemistry with techniques such as X-ray crystallography provides invaluable three-dimensional structural information that can guide the design of new catalysts and substrates. Spectroscopic methods such as infrared (IR) and mass spectrometry (MS) are also routinely used to confirm the identity and purity of newly synthesized fluorinated ketones. By integrating these advanced characterization techniques directly into the synthetic workflow, researchers can gain a deeper understanding of the reactions they are developing, leading to more rapid and rational optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.